molecular formula C20H29N3O2 B7130244 5-Tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole

5-Tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole

Cat. No.: B7130244
M. Wt: 343.5 g/mol
InChI Key: OOILDQXZFPJGKR-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the oxadiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of Piperidine Derivative

      Reagents: 2-methoxybenzyl chloride, piperidine

      Conditions: Reflux in an appropriate solvent such as ethanol or toluene

  • Step 2: Formation of Oxadiazole Ring

      Reagents: tert-butyl hydrazine, carboxylic acid derivative

      Conditions: Cyclization reaction under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Halogenating agents like N-bromosuccinimide for bromination

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme, thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • 5-Tert-butyl-3-[[4-[(2-chlorophenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
  • 5-Tert-butyl-3-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-Tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-tert-butyl-3-[[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-20(2,3)19-21-18(22-25-19)14-23-11-9-15(10-12-23)13-16-7-5-6-8-17(16)24-4/h5-8,15H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOILDQXZFPJGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CN2CCC(CC2)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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